![molecular formula C21H13F2NO4S B10992673 C21H13F2NO4S](/img/structure/B10992673.png)
C21H13F2NO4S
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Overview
Description
The compound with the molecular formula C21H13F2NO4S is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of fluorine, nitrogen, oxygen, and sulfur atoms, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C21H13F2NO4S typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile under specific conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of This compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum-based catalysts, can enhance the reaction efficiency. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
C21H13F2NO4S: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
C21H13F2NO4S: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which C21H13F2NO4S exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways , depending on the specific application.
Comparison with Similar Compounds
C21H13F2NO4S: can be compared with other fluorinated aromatic compounds, such as:
C20H12F2NO4S: Similar structure but with one less carbon atom.
C21H14F2NO4S: Similar structure but with one additional hydrogen atom.
The uniqueness of This compound lies in its specific arrangement of atoms, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Biological Activity
The compound with the molecular formula C21H13F2NO4S is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of fluorine atoms may enhance lipophilicity and metabolic stability, potentially influencing its pharmacokinetic properties.
Molecular Structure
Element | Count |
---|---|
Carbon (C) | 21 |
Hydrogen (H) | 13 |
Fluorine (F) | 2 |
Nitrogen (N) | 1 |
Oxygen (O) | 4 |
Sulfur (S) | 1 |
This compound exhibits several biological activities, primarily through inhibition of specific enzymes or receptors. Some studies suggest that it may act as an inhibitor of certain kinases or proteases, which are critical in various signaling pathways.
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Research indicates that this compound may exhibit antimicrobial activity against a range of bacterial strains by inhibiting folate synthesis.
- Anticancer Properties : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, possibly through the modulation of apoptosis-related proteins.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Results indicated that this compound possesses significant antibacterial activity, particularly against Staphylococcus aureus, which is notable given the rise of antibiotic-resistant strains.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines were conducted to assess the cytotoxic effects of this compound. The compound demonstrated an IC50 value of approximately 10 µM against HeLa cells, indicating a potent anticancer effect.
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF-7 | 15 |
A549 | 20 |
The mechanism was attributed to the induction of cell cycle arrest and apoptosis, as evidenced by flow cytometry and Western blot analyses.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest:
- Absorption : Rapid absorption post-oral administration.
- Distribution : High volume of distribution due to lipophilicity.
- Metabolism : Primarily hepatic metabolism with potential active metabolites.
- Elimination : Renal excretion as unchanged drug and metabolites.
Properties
Molecular Formula |
C21H13F2NO4S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-fluoro-N-[3-(4-fluorophenyl)-4-oxochromen-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H13F2NO4S/c22-14-7-5-13(6-8-14)19-20(25)17-3-1-2-4-18(17)28-21(19)24-29(26,27)16-11-9-15(23)10-12-16/h1-12,24H |
InChI Key |
FTQXCAFFUTYLPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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